1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with additional functional groups such as a methyl group, a nitro group, and a phenylsulfonyl group
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions . The reaction conditions often include heating the mixture to around 50°C to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without additional functional groups.
5-Nitro-1H-pyrrolo[2,3-b]pyridine: A similar compound with a nitro group but lacking the methyl and phenylsulfonyl groups.
3-Cyano-1H-pyrrolo[2,3-b]pyridine: Another derivative with a cyano group instead of a nitro group.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methyl-5-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-9-16(22(20,21)12-5-3-2-4-6-12)14-13(10)7-11(8-15-14)17(18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCASNSHIGXZOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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